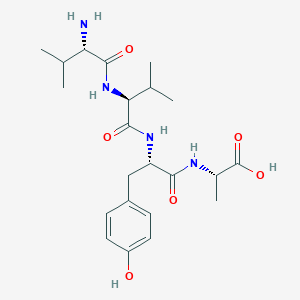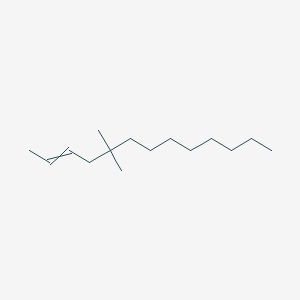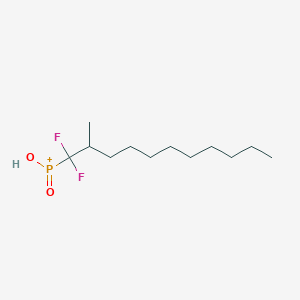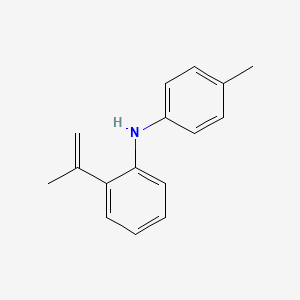![molecular formula C10H5F9O B14209916 [2,4,6-Tris(trifluoromethyl)phenyl]methanol CAS No. 833447-95-3](/img/structure/B14209916.png)
[2,4,6-Tris(trifluoromethyl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,4,6-Tris(trifluoromethyl)phenyl]methanol is an organic compound characterized by the presence of three trifluoromethyl groups attached to a phenyl ring, with a methanol group (-CH2OH) attached to the central carbon atom. This compound is known for its unique electronic properties and high stability, making it a valuable substance in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,4,6-Tris(trifluoromethyl)phenyl]methanol typically involves the reaction of 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium in an ether/hexane mixture. The reaction is carried out at low temperatures and results in the formation of 2,4,6-tris(trifluoromethyl)phenyl-lithium, which is then treated with formaldehyde to yield the desired methanol derivative .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl-substituted benzaldehydes or benzoic acids.
Reduction: Formation of trifluoromethyl-substituted phenylmethanes.
Substitution: Formation of trifluoromethyl-substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
[2,4,6-Tris(trifluoromethyl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique electronic properties
Mecanismo De Acción
The mechanism of action of [2,4,6-Tris(trifluoromethyl)phenyl]methanol involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .
Comparación Con Compuestos Similares
- 2,4,6-Tris(trifluoromethyl)aniline
- 2,4,6-Tris(trifluoromethyl)phenyl-lithium
- 2,4,6-Tris(trifluoromethyl)benzoic acid
Comparison: Compared to its analogs, [2,4,6-Tris(trifluoromethyl)phenyl]methanol is unique due to the presence of the methanol group, which imparts distinct reactivity and solubility properties. The trifluoromethyl groups contribute to its high stability and electron-withdrawing characteristics, making it a valuable compound in various applications .
Propiedades
Número CAS |
833447-95-3 |
|---|---|
Fórmula molecular |
C10H5F9O |
Peso molecular |
312.13 g/mol |
Nombre IUPAC |
[2,4,6-tris(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C10H5F9O/c11-8(12,13)4-1-6(9(14,15)16)5(3-20)7(2-4)10(17,18)19/h1-2,20H,3H2 |
Clave InChI |
NVMWRUNYOVGWKD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)CO)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


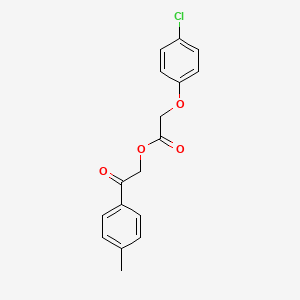
![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)
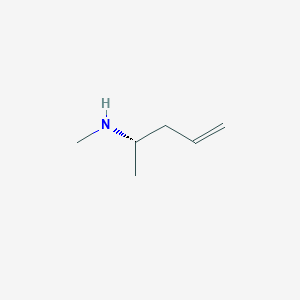
![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)
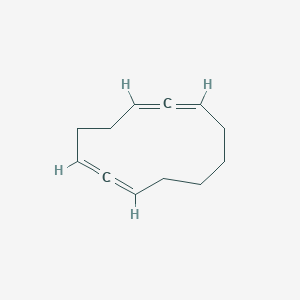
![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)
![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)
